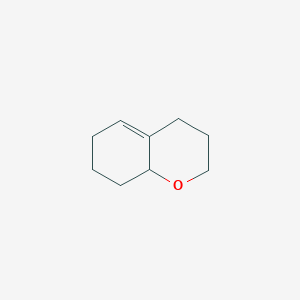
2-(2-methylpropyl)-2-trimethylsilyloxyoct-3-ynenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-methylpropyl)-2-trimethylsilyloxyoct-3-ynenitrile is an organic compound characterized by the presence of a cyano group, a methyl group, a trimethylsilyloxy group, and a decyne backbone
Métodos De Preparación
The synthesis of 2-(2-methylpropyl)-2-trimethylsilyloxyoct-3-ynenitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Decyne Backbone: The decyne backbone can be synthesized through a series of coupling reactions, such as the Sonogashira coupling, which involves the reaction of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the decyne backbone is replaced by a cyano group using reagents like sodium cyanide or potassium cyanide.
Addition of the Trimethylsilyloxy Group: The trimethylsilyloxy group can be added through a silylation reaction, where a hydroxyl group on the decyne backbone is converted to a trimethylsilyloxy group using reagents like trimethylsilyl chloride in the presence of a base such as triethylamine.
Análisis De Reacciones Químicas
2-(2-methylpropyl)-2-trimethylsilyloxyoct-3-ynenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The cyano group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols, forming corresponding substituted products.
Hydrolysis: The trimethylsilyloxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl group.
Aplicaciones Científicas De Investigación
2-(2-methylpropyl)-2-trimethylsilyloxyoct-3-ynenitrile has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(2-methylpropyl)-2-trimethylsilyloxyoct-3-ynenitrile involves its interaction with molecular targets through various pathways. The cyano group can participate in nucleophilic addition reactions, while the trimethylsilyloxy group can undergo hydrolysis to release a hydroxyl group, which can further react with other molecules. The decyne backbone provides a rigid structure that can influence the compound’s reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
2-(2-methylpropyl)-2-trimethylsilyloxyoct-3-ynenitrile can be compared with similar compounds such as:
4-Cyano-2-methyl-5-decyne: Lacks the trimethylsilyloxy group, resulting in different reactivity and applications.
2-Methyl-4-trimethylsilyloxy-5-decyne:
4-Cyano-5-decyne: Lacks both the methyl and trimethylsilyloxy groups, leading to distinct properties and applications.
The uniqueness of this compound lies in its combination of functional groups, which imparts specific reactivity and versatility in various chemical and industrial processes.
Propiedades
Fórmula molecular |
C15H27NOSi |
|---|---|
Peso molecular |
265.47 g/mol |
Nombre IUPAC |
2-(2-methylpropyl)-2-trimethylsilyloxyoct-3-ynenitrile |
InChI |
InChI=1S/C15H27NOSi/c1-7-8-9-10-11-15(13-16,12-14(2)3)17-18(4,5)6/h14H,7-9,12H2,1-6H3 |
Clave InChI |
VCQSDYSEIKZYOE-UHFFFAOYSA-N |
SMILES canónico |
CCCCC#CC(CC(C)C)(C#N)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-Benzyl-6-[(but-3-yn-1-yl)oxy]hexan-1-amine](/img/structure/B8612760.png)




![8-(4-Chlorophenyl)spiro[4.5]dec-8-ene-9-carbaldehyde](/img/structure/B8612797.png)

![3,7-dichlorobenzo[e][1,2,4]triazine](/img/structure/B8612817.png)




